![molecular formula C16H14Cl2N4O4S B4113641 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4113641.png)
2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide
Overview
Description
2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide, also known as DNTB, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is synthesized through a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide involves the reduction of the nitro group to an amino group by nitroreductase enzymes. This reduction reaction is accompanied by the release of a thiol group, which can be detected using various analytical techniques. The reduction of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide by nitroreductase enzymes is a useful tool for measuring enzyme activity and for screening potential inhibitors of nitroreductase activity.
Biochemical and Physiological Effects:
2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its use as a substrate for measuring nitroreductase activity, 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide has been used to study the metabolism of nitroaromatic compounds in various biological systems. 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide has also been used to investigate the role of nitroreductase enzymes in the activation of prodrugs.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide in lab experiments is its specificity for nitroreductase enzymes. This specificity allows for the measurement of nitroreductase activity in complex biological systems without interference from other enzymes. However, one limitation of using 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide is its sensitivity to environmental factors such as pH and temperature. Careful control of these factors is necessary to ensure accurate measurements of nitroreductase activity.
Future Directions
There are many future directions for the use of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research. One area of interest is the development of new inhibitors of nitroreductase activity. These inhibitors could be used as potential therapeutics for diseases such as cancer, where nitroreductase enzymes play a role in the activation of prodrugs. Another area of interest is the use of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide to study the metabolism of nitroaromatic compounds in environmental samples. This could provide valuable information on the fate and transport of these compounds in the environment.
Conclusion:
In conclusion, 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. Its synthesis method has been optimized to produce high yields of pure 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide. 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied for its scientific research applications, including its use as a substrate for measuring nitroreductase activity. Its specificity for nitroreductase enzymes is a significant advantage in lab experiments, but careful control of environmental factors is necessary to ensure accurate measurements. There are many future directions for the use of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide in scientific research, including the development of new inhibitors of nitroreductase activity and the study of the metabolism of nitroaromatic compounds in environmental samples.
Scientific Research Applications
2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide has been extensively studied for its scientific research applications. One of the primary uses of 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide is as a substrate for the detection of nitroreductase activity. Nitroreductases are enzymes that catalyze the reduction of nitro groups to amino groups. 2-{[(2,4-dichlorobenzyl)thio]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide is used as a substrate to measure nitroreductase activity in various biological systems, including bacteria, fungi, and mammalian cells.
properties
IUPAC Name |
1-[[2-[(2,4-dichlorophenyl)methylsulfanyl]acetyl]amino]-3-(3-nitrophenyl)urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N4O4S/c17-11-5-4-10(14(18)6-11)8-27-9-15(23)20-21-16(24)19-12-2-1-3-13(7-12)22(25)26/h1-7H,8-9H2,(H,20,23)(H2,19,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMSZJJQSUUCTRT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)CSCC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2,4-dichlorobenzyl)sulfanyl]acetyl}-N-(3-nitrophenyl)hydrazinecarboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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